molecular formula C6H3Cl2NO B151372 3,5-dichloroisonicotinaldehyde CAS No. 136590-83-5

3,5-dichloroisonicotinaldehyde

Cat. No.: B151372
CAS No.: 136590-83-5
M. Wt: 176 g/mol
InChI Key: RBFNWOINNIOZKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloroisonicotinaldehyde typically involves the chlorination of 4-pyridinecarboxaldehyde. One common method includes the reaction of 4-pyridinecarboxaldehyde with chlorine gas in the presence of a catalyst under controlled temperature conditions . The reaction proceeds as follows:

C6H4NO+Cl2C6H3Cl2NO+HCl\text{C}_6\text{H}_4\text{NO} + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{NO} + \text{HCl} C6​H4​NO+Cl2​→C6​H3​Cl2​NO+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, use of solvents, and purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloroisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,5-dichloroisonicotinaldehyde depends on its specific application and the target moleculeThis reactivity can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and an aldehyde group allows for versatile chemical modifications and applications in various fields .

Biological Activity

3,5-Dichloroisonicotinaldehyde (DCINA) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

DCINA is synthesized through the condensation of isonicotinic acid with chlorinated aldehydes. The compound features two chlorine atoms at the 3 and 5 positions of the pyridine ring, which significantly influences its reactivity and biological properties. It has been noted for its ability to form various derivatives that may enhance its pharmacological profile.

Biological Activity

The biological activity of DCINA has been explored in several studies, highlighting its role in various therapeutic areas:

  • Farnesoid X Receptor (FXR) Agonism : DCINA has been investigated for its effects on FXR, a nuclear receptor involved in bile acid regulation and lipid metabolism. A study demonstrated that DCINA and its derivatives could activate FXR, leading to significant changes in gene expression related to liver function and cholestasis management .
  • Acetylcholinesterase (AChE) Inhibition : Research has indicated that modifications of DCINA can lead to compounds with potent AChE inhibitory activity. This is particularly relevant for Alzheimer's disease treatment, where AChE inhibitors are crucial .
  • Antimicrobial Activity : Preliminary data suggest that DCINA exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease management.

The mechanisms by which DCINA exerts its biological effects are multifaceted:

  • FXR Activation : Activation of FXR by DCINA leads to the modulation of several downstream targets, including FGF15 and CYP7A1. In vivo studies showed a marked increase in FGF15 levels and a reduction in CYP7A1 mRNA expression following administration of DCINA .
  • Enzyme Inhibition : As an AChE inhibitor, DCINA competes with acetylcholine at the active site of the enzyme, thereby enhancing cholinergic transmission. The structure-activity relationship (SAR) studies have identified key structural features that contribute to its inhibitory potency .

Case Studies

Several case studies highlight the therapeutic potential of DCINA:

  • Nonalcoholic Steatohepatitis (NASH) : In preclinical models, compounds derived from DCINA showed promise in ameliorating liver fibrosis associated with NASH. The modulation of FXR was linked to improved metabolic profiles and reduced liver damage markers .
  • Alzheimer's Disease Models : Compounds based on the structure of DCINA were tested in animal models for their ability to improve cognitive function through AChE inhibition. Results indicated significant improvements in memory tasks compared to control groups .

Data Tables

Study Biological Activity Findings
Study 1FXR AgonismIncreased FGF15 (19-fold) and decreased CYP7A1 (94%) in mice after administration .
Study 2AChE InhibitionIC50 values indicating strong inhibition compared to standard drugs like donepezil .
Study 3Antimicrobial ActivityEffectiveness against various bacterial strains noted but requires further validation.

Properties

IUPAC Name

3,5-dichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFNWOINNIOZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376639
Record name 3,5-Dichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136590-83-5
Record name 3,5-Dichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-4-pyridinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

n-Butyllithium (1.6M in hexanes, 9.3 ml, 14.9 mmol) was added dropwise at 0° C. to a solution of diisopropylamine (1.95 ml, 14.9 mmol) in THF (30 ml). After 15 min. at 0° C., the solution was cooled to −78° C. and 3,5-dichloropyridine (2.0 g, 13.5 mmol) was added. After 1 h, methyl formate (0.92 ml) was added and the mixture warmed to room temperature over 2 h, diluted with 1N hydrochloric acid and extracted twice with ethyl acetate. The extracts were washed with brine, dried over sodium sulphate and evaporated to give a yellow oil which solidified, m.p. 110-111° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution of 3,5-dichloropyridine (296 mg, 2.0 mmol) in THF (6 mL), cooled to −78° C., under N2 protection, was added dropwise LDA (1.2 mL of a 1.8 M solution in THF, 2.2 mmol). After 30 min, a solution of formic acid methyl ester (240 mg, 4.0 mmol) in THF (1.0 mL) was added slowly to the solution. After 1.5 h, the reaction mixture was rapidly poured into a 0° C. sat. aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc and the organic layer was washed with water, brine, dried with MgSO4 and filtered. The solvent was removed under reduced pressure and the residue was purified by flash chromatography using heptane/EtOAc (5:1) as eluent to give 3,5-dichloro-pyridine-4-carbaldehyde as a white solid.
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296 mg
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Synthesis routes and methods V

Procedure details

Under an argon atmosphere, to a solution of diisopropylamine (33.6 ml, 0.24 mol) in tetrahydrofuran (400 ml) at -65° C. was added a 1.6 M solution of n-butyl lithium in hexanes (156 ml). After 20 minutes later, a solution of 3,5-dichloropyridine (29.6 g, 0.20 mol) in tetrahydrofuran (150 ml) was added dropwise, and the mixture was stirred for 30 minutes. Subsequently, the mixture was treated with dimethylformamide (23.2 ml, 0.30 mol) in tetrahydrofuran (50 ml), and then stirred for one hour under the same conditions. The reaction mixture was poured into a 5% aqueous ammonium chloride solution (1,000 ml) and extracted with ethyl acetate. The organic layer was sequentially washed with water and saturated brine, dried, and then concentrated under reduced pressure. The residue was chromatographed on silica gel, to thereby obtain the title compound (27.2 g, yield 77%).
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hexanes
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156 mL
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29.6 g
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150 mL
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23.2 mL
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50 mL
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Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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